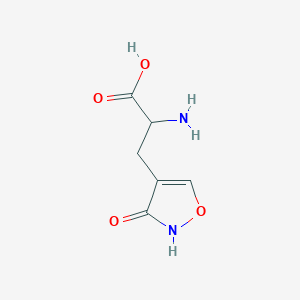
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a hydroxy group and an alanine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the alanine side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α-amino acid with a suitable aldehyde and hydroxylamine can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to partially or fully reduced oxazole rings .
Aplicaciones Científicas De Investigación
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy group and the oxazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with different positioning of the nitrogen and oxygen atoms.
Thiazole: A related compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group and the alanine side chain differentiates it from other oxazole derivatives, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
77006-28-1 |
|---|---|
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2-amino-3-(3-oxo-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)1-3-2-12-8-5(3)9/h2,4H,1,7H2,(H,8,9)(H,10,11) |
Clave InChI |
ZKLGQYGPVBFAQQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NO1)CC(C(=O)O)N |
SMILES canónico |
C1=C(C(=O)NO1)CC(C(=O)O)N |
Sinónimos |
2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid Tan 950 A TAN-950A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















